molecular formula C23H18O4 B14957116 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B14957116
M. Wt: 358.4 g/mol
InChI Key: DFXGGGAMTVPAHN-UHFFFAOYSA-N
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Description

7-[(3-Methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3-methoxybenzyloxy substituent at the 7-position and a phenyl group at the 4-position of the coumarin core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Its molecular formula is C23H18O4 (molar mass: 358.39 g/mol), and its structure has likely been validated using X-ray crystallography tools such as SHELXL and visualization software like Mercury .

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3

InChI Key

DFXGGGAMTVPAHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Position) Molar Mass (g/mol) Key Properties/Activities Evidence Source
7-Methoxy-4-phenyl-2H-chromen-2-one 7-OCH3, 4-Ph 280.29 Simpler structure; lower lipophilicity
7-[(3-Chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one 7-O-(3-Cl-Bn), 4-CH2Cl 335.18 Enhanced reactivity (Cl groups)
7-[(2,4-Dichlorobenzyl)oxy]-3-(4-MeO-Ph)-2-Me-4H-chromen-4-one 7-O-(2,4-Cl2-Bn), 3-(4-MeO-Ph), 2-Me 455.29 High lipophilicity; potential antimicrobial use
4-[(4-Me-Bn)amino]-3-[(4-Me-Bn)iminomethyl]-2H-chromen-2-one 4-NH-(4-Me-Bn), 3-N=CH-(4-Me-Bn) 392.49 Hydrogen-bonding capacity; crystallographic stability
  • Substituent Effects: Methoxy vs. Phenyl vs. Methylamino: The 4-phenyl group in the target compound contributes to planar rigidity, while methylamino substituents (e.g., in ) introduce basicity, altering solubility and interaction with enzymes like amine oxidases .

Physicochemical Properties

  • Lipophilicity : The 3-methoxybenzyl group increases logP compared to 7-hydroxy-4-phenylcoumarin (estimated logP ~2.5 vs. ~1.8), favoring passive diffusion across biological membranes .
  • Thermal Stability : Crystalline analogs (e.g., ) with methyl or chloro groups show melting points >200°C, suggesting the target compound may exhibit similar stability due to aromatic stacking .

Biological Activity

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one, a synthetic organic compound, belongs to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including anti-cancer, antimicrobial, and enzyme inhibitory properties. The structural complexity of this compound, characterized by a methoxybenzyl group and a phenyl group on the chromen-2-one core, suggests diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C23H17ClO4, with a molecular weight of approximately 392.843 g/mol. The presence of functional groups such as methoxy and phenyl enhances its biological activity, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC23H17ClO4
Molecular Weight392.843 g/mol
IUPAC Name6-chloro-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated that this compound effectively inhibited the proliferation of human tumor cells by modulating key signaling pathways associated with cell survival and apoptosis.

Case Study:
In a study examining the effects of various chromenone derivatives on cancer cell lines, it was found that this compound displayed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory activity against urease and certain kinases, which are crucial in various physiological processes and disease states.

Mechanism of Action:
The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity. This characteristic makes it a candidate for treating conditions like urease-related infections.

Research Findings

Recent studies have highlighted the diverse biological activities of chromenone derivatives:

  • Cytotoxicity: A comparative analysis showed that derivatives similar to this compound have varying degrees of cytotoxicity depending on their structural modifications.
  • Antimicrobial Efficacy: Compounds with similar structural motifs were noted to possess significant antimicrobial properties, suggesting that the presence of methoxy and phenyl groups plays a crucial role in enhancing bioactivity.
  • Enzyme Interaction: Profiling studies indicated that this compound interacts with multiple enzyme targets, showcasing its potential as a lead compound in drug development.

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